molecular formula C13H16Cl2O B7973282 1-(3,5-Dichlorophenyl)heptan-1-one

1-(3,5-Dichlorophenyl)heptan-1-one

Cat. No.: B7973282
M. Wt: 259.17 g/mol
InChI Key: ZTEFIAFRTBGYRO-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)heptan-1-one is an organic compound with the CAS Registry Number 1352215-07-6 . It has a molecular formula of C13H16Cl2O and a molecular weight of 259.17 g/mol . This structure features a heptan-1-one chain terminated with a 3,5-dichlorophenyl group, a configuration that may be of significant interest in medicinal chemistry and materials science research. The compound is recognized by the MDL number MFCD20920669 . As a ketone derivative bearing halogen substituents, it serves as a valuable building block (synthon) for the synthesis of more complex molecules. Researchers can utilize this compound in various applications, including organic synthesis, method development, and as a precursor in pharmaceutical research. Its structural properties make it a potential candidate for studies in chemical biology and as an intermediate in the development of functional materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,5-dichlorophenyl)heptan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2O/c1-2-3-4-5-6-13(16)10-7-11(14)9-12(15)8-10/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEFIAFRTBGYRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Chemical Transformations of 1 3,5 Dichlorophenyl Heptan 1 One

Established Methodologies for the Synthesis of 1-(3,5-Dichlorophenyl)heptan-1-one

The primary and most well-established methods for synthesizing aryl ketones like this compound rely on classical organic reactions that form carbon-carbon bonds with an aromatic ring.

Acylation Reactions for Constructing the Ketone Moiety

The most direct route for the synthesis of this compound is the Friedel-Crafts acylation. rsc.orgnih.gov This fundamental reaction involves the electrophilic substitution of an acyl group onto an aromatic ring. nih.govchemguide.co.uk In this specific case, the reaction would occur between 1,3-dichlorobenzene (B1664543) and heptanoyl chloride, using a Lewis acid catalyst to generate the acylium ion electrophile.

The general reaction is as follows: 1,3-Dichlorobenzene + Heptanoyl Chloride --(Catalyst)--> this compound + HCl

Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation. chemguide.co.ukgoogle.com The reaction is typically performed in a suitable solvent, such as dichlorobenzene itself or carbon disulfide. google.com The acyl group attaches to the aromatic ring, deactivating it and thus preventing further substitutions, which allows for the clean formation of the mono-acylated product. chemguide.co.uk While effective, this traditional method often requires stoichiometric amounts of the catalyst, which can lead to significant chemical waste. researchgate.net

ReactantReagentCatalystProduct
1,3-DichlorobenzeneHeptanoyl ChlorideAlCl₃, FeCl₃, or other Lewis acids google.comThis compound

Related Synthetic Approaches for Dichlorophenyl-Substituted Heptanone Analogues

The synthesis of analogues provides valuable insight into the chemical possibilities for creating dichlorophenyl ketones. These alternative routes often employ different starting materials and reaction cascades.

While specific synthetic data for the precursor 1-(2'-hydroxy-3',5'-dichlorophenyl)-2-bromo-1,3-nonanedione is not widely available in general literature, the synthesis of related α-bromo ketones is a well-documented process. For instance, 2-bromo-1-(3,5-dichlorophenyl)ethanone (B1282443) can be synthesized by the direct bromination of 1-(3,5-dichlorophenyl)ethanone (3',5'-dichloroacetophenone) using bromine in acetic acid. chemicalbook.com This reaction proceeds by adding bromine to a solution of the ketone at room temperature, yielding the α-brominated product after stirring and removal of the solvent. chemicalbook.com This illustrates a common method for introducing a bromine atom alpha to a carbonyl group, a key feature of the precursor mentioned in the outline. Such bromo-dione precursors are versatile intermediates in the synthesis of more complex heterocyclic compounds. core.ac.uk

Grignard reagents offer a powerful alternative for forming carbon-carbon bonds and synthesizing ketones. masterorganicchemistry.com This approach involves the reaction of an organomagnesium halide (Grignard reagent) with a suitable electrophile. pressbooks.publibretexts.org

A plausible pathway involves the preparation of a Grignard reagent from 1-bromo-3,5-dichlorobenzene. This nucleophilic reagent can then be reacted with a heptanoyl derivative to form the ketone.

Route A: Reaction with Acyl Chloride The 3,5-dichlorophenylmagnesium bromide can react with heptanoyl chloride. Grignard reagents are known to add to acyl chlorides, typically at low temperatures to prevent the secondary reaction of the Grignard reagent with the initially formed ketone.

Route B: Reaction with a Nitrile A more controlled method for synthesizing ketones using Grignard reagents is their reaction with a nitrile. libretexts.org The Grignard reagent attacks the electrophilic carbon of the nitrile (e.g., heptanenitrile) to form an intermediate imine salt. libretexts.org This salt is stable to further attack by the Grignard reagent. Subsequent acidic workup (hydrolysis) converts the imine salt into the desired ketone, this compound. libretexts.org This method avoids the issue of over-addition that can occur with more reactive electrophiles like acyl chlorides. masterorganicchemistry.comyoutube.com

Grignard PrecursorElectrophileIntermediateFinal Product
1-Bromo-3,5-dichlorobenzeneHeptanoyl ChlorideAlkoxide (unstable)This compound
1-Bromo-3,5-dichlorobenzeneHeptanenitrileImine SaltThis compound

Exploration of Novel Synthetic Approaches to this compound

Research into synthetic chemistry continually seeks to improve efficiency, selectivity, and environmental sustainability.

Development of Efficient and Selective Reaction Conditions

Modern advancements in catalysis offer greener alternatives to traditional Friedel-Crafts acylation. researchgate.net There is a growing focus on replacing homogeneous catalysts like AlCl₃ with reusable solid acid catalysts. researchgate.net

Heterogeneous Catalysis: Zeolites, specifically Zeolite Y, have been identified as effective and reusable catalysts for Friedel-Crafts acylation reactions. researchgate.net These solid catalysts can be used in conventional organic solvents or even in more environmentally benign solvent systems like supercritical carbon dioxide. researchgate.net The primary advantages of using heterogeneous catalysts include simplified product purification (the catalyst is filtered off) and the potential for catalyst regeneration and reuse, which significantly improves the atom economy and reduces chemical waste. researchgate.net

Novel Reaction Media: Another area of exploration is the use of unique solvents to promote reactions without traditional catalysts. For example, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to promote intramolecular Friedel-Crafts acylation simply upon dissolution of the substrate, without any additional reagents. nih.gov While this has been demonstrated for intramolecular reactions, the principle of using highly polar, non-coordinating fluorinated alcohols to activate substrates for intermolecular reactions represents a potential avenue for developing novel, catalyst-free synthetic routes. nih.gov

Green Chemistry Principles in Synthesis

The primary synthetic route to this compound is the Friedel-Crafts acylation of 1,3-dichlorobenzene with heptanoyl chloride. organic-chemistry.org Traditional methods for this reaction often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant corrosive and environmentally hazardous waste. researchgate.net Modern synthetic chemistry emphasizes the adoption of "green" principles to mitigate such drawbacks.

Green chemistry approaches to Friedel-Crafts acylation focus on replacing homogeneous catalysts with reusable, solid acid catalysts. rsc.org Materials such as sulfated zirconia, zeolites, clays, and various polymetal oxides have demonstrated efficacy in catalyzing acylation reactions. rsc.orgroutledge.com These heterogeneous catalysts offer significant advantages, including simplified product purification, reduced corrosive waste streams, and the potential for catalyst recycling and regeneration. researchgate.net Furthermore, the use of alternative energy sources like microwave irradiation can accelerate reaction times, often leading to higher yields and cleaner reactions with the assistance of a heterogeneous catalyst. researchgate.net Solvents are another key consideration; replacing traditional solvents like nitrobenzene (B124822) or carbon disulfide with more benign alternatives, or performing the reaction under solvent-free conditions, further enhances the environmental profile of the synthesis. researchgate.net Indium triflate in an ionic liquid is one such example of a green catalyst system for Friedel-Crafts acylations. sigmaaldrich.com

Chemical Reactivity and Derivatization of the this compound Framework

The reactivity of this compound is dictated by its constituent functional groups. The aromatic ketone structure provides a hub for a variety of chemical transformations. numberanalytics.com

Reactions Involving the Carbonyl Group

The polarized carbon-oxygen double bond of the carbonyl group is the primary site of reactivity, making the carbonyl carbon an electrophilic center susceptible to nucleophilic attack. ncert.nic.insolubilityofthings.com This allows for a diverse range of derivatizations.

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(3,5-dichlorophenyl)heptan-1-ol. This is commonly achieved using hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: This reaction converts the carbonyl group into an amine. It proceeds via the formation of an imine intermediate by reacting the ketone with an amine (such as ammonia (B1221849) or a primary amine), followed by in-situ reduction. wikipedia.org Reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used as they can selectively reduce the imine in the presence of the ketone. acs.orgmasterorganicchemistry.com This one-pot procedure is a cornerstone of green chemistry for amine synthesis. wikipedia.org Catalytic systems using molecular hydrogen (H₂) with catalysts like nickel or cobalt have also been developed for this purpose. acs.orgrsc.org

Wittig Reaction: To form a carbon-carbon double bond, the Wittig reaction provides a reliable method. lumenlearning.com The ketone reacts with a phosphorus ylide (Wittig reagent), such as one prepared from an alkyl halide and triphenylphosphine (B44618), to yield an alkene, 1-(1-(3,5-dichlorophenyl)heptylidene)alkane, and triphenylphosphine oxide. organic-chemistry.orgwikipedia.orglibretexts.org The stereochemical outcome (E/Z isomerism) of the resulting alkene is dependent on the nature and stability of the ylide used. organic-chemistry.orgacs.org

Grignard Reaction: The addition of an organometallic species, like a Grignard reagent (R-MgX), to the carbonyl carbon results in the formation of a tertiary alcohol after acidic workup. mnstate.eduwisc.edulibretexts.org This reaction is a powerful tool for creating new carbon-carbon bonds at the carbonyl position.

Table 1: Potential Reactions at the Carbonyl Group

Reaction TypeReagent(s)Product Type
ReductionNaBH₄ or LiAlH₄Secondary Alcohol
Reductive Amination1. R-NH₂ 2. NaBH₃CN or H₂/CatalystSecondary/Tertiary Amine
Wittig ReactionPh₃P=CHR (Phosphorus Ylide)Alkene
Grignard Reaction1. R-MgX 2. H₃O⁺Tertiary Alcohol

Modifications of the Heptyl Alkane Chain

The heptyl chain, being a saturated alkane, is generally unreactive. libretexts.org Functionalization typically requires aggressive conditions, most commonly free-radical halogenation. wikipedia.org This reaction, often initiated by UV light or a radical initiator, proceeds via a chain mechanism where a halogen radical abstracts a hydrogen atom from the alkyl chain. wikipedia.orgyoutube.com The selectivity of this reaction is low for chlorination but higher for bromination, which preferentially occurs at the most substituted carbon (tertiary > secondary > primary) due to the greater stability of the corresponding radical intermediate. youtube.comyoutube.com For the heptyl chain, this would favor substitution at the secondary carbons. Benzylic hydrogens, those on the carbon adjacent to the aromatic ring, are particularly susceptible to radical bromination using reagents like N-bromosuccinimide (NBS). youtube.com However, in this specific molecule, the carbon alpha to both the carbonyl group and the ring is a quaternary carbon with no hydrogens. The hydrogens on the second carbon (the β-position) would be the most likely site for benzylic-type radical halogenation.

Table 2: Potential Reactions on the Heptyl Chain

Reaction TypeReagent(s)Potential Product
Free-Radical HalogenationBr₂, hv (light) or NBSBromo-substituted heptyl chain

Substitutions and Transformations of the Dichlorophenyl Aromatic Ring

The dichlorophenyl ring is subject to two main classes of reactions: electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring is significantly deactivated towards electrophilic attack due to the electron-withdrawing effects of the two chlorine atoms and the carbonyl group. egyankosh.ac.inmsu.edu All three substituents are deactivating and direct incoming electrophiles to the meta positions relative to themselves. ncert.nic.inmsu.edu In the this compound framework, the C4 and C6 positions are ortho to one chlorine and meta to the other, while the C2 position is ortho to the carbonyl group and one chlorine. The C4 position is the only one meta to both chlorine atoms. However, all positions on the ring are deactivated, making further electrophilic substitution, such as nitration or further halogenation, very difficult to achieve and requiring harsh reaction conditions. minia.edu.eguomustansiriyah.edu.iqmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): The presence of strong electron-withdrawing groups (the two chlorines and the carbonyl group) makes the ring susceptible to nucleophilic attack, allowing for the displacement of the chloride ions. wikipedia.orgmasterorganicchemistry.com This reaction typically requires a strong nucleophile (e.g., alkoxides, amides) and proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The electron-withdrawing groups are essential for stabilizing this negatively charged intermediate. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions: A more modern and versatile method for modifying the aromatic ring is through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, can replace the chlorine atoms with new carbon groups by reacting the molecule with an organoboronic acid in the presence of a palladium catalyst and a base. nih.govlibretexts.orgharvard.edu This reaction is highly efficient for forming biaryl compounds and other C-C bonds under relatively mild conditions. nih.govresearchgate.net Other cross-coupling reactions, such as the Buchwald-Hartwig amination, could be used to replace the chlorines with nitrogen-based nucleophiles.

Table 3: Potential Reactions on the Dichlorophenyl Ring

Reaction TypeReagent(s)Product Type
Nucleophilic Aromatic Substitution (SNAr)Strong Nucleophile (e.g., NaOMe, KNH₂)Substituted Phenyl Ring (e.g., methoxy (B1213986), amino)
Suzuki-Miyaura CouplingR-B(OH)₂, Pd Catalyst, BaseAryl- or Alkyl-Substituted Phenyl Ring

Spectroscopic and Structural Elucidation of 1 3,5 Dichlorophenyl Heptan 1 One

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

No specific experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for 1-(3,5-Dichlorophenyl)heptan-1-one has been found in published literature or spectral databases. Therefore, a detailed analysis of its functional groups and electronic structure based on experimental spectra cannot be provided at this time.

While general principles of IR and UV-Vis spectroscopy allow for theoretical predictions, the absence of empirical data prevents a scientifically accurate discussion and the creation of data tables for this specific compound. For instance, one would expect to see a characteristic carbonyl (C=O) stretch in the IR spectrum and absorptions related to the dichlorinated benzene (B151609) ring in the UV spectrum, but the exact positions and intensities of these bands remain undetermined without experimental data.

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

There is no evidence of a crystal structure for this compound having been determined and deposited in crystallographic databases. Consequently, information regarding its solid-state molecular geometry, conformation, bond lengths, and bond angles is not available. X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of molecules in the solid state, but it requires that the compound can be crystallized and that the resulting crystals are of sufficient quality for diffraction analysis. The lack of data indicates that such a study has likely not been performed or published for this compound.

Computational and Theoretical Investigations of 1 3,5 Dichlorophenyl Heptan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the molecular properties of compounds like 1-(3,5-Dichlorophenyl)heptan-1-one from first principles. These methods solve the Schrödinger equation for the molecule, providing a wealth of information about its behavior.

Density Functional Theory (DFT) Studies for Optimized Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. chemscene.com It offers a good balance between accuracy and computational cost, making it suitable for a molecule of this size. A DFT study would typically begin with geometry optimization, where the molecule's lowest energy conformation is determined. For this compound, this would involve finding the most stable arrangement of the 3,5-dichlorophenyl group relative to the heptanoyl chain.

Following optimization, a range of electronic properties can be calculated to understand the molecule's behavior.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. A smaller gap generally indicates a more reactive molecule. For this compound, the HOMO would likely be localized on the dichlorophenyl ring and the carbonyl oxygen, which are electron-rich regions. The LUMO would be expected to be distributed over the carbonyl group and the aromatic ring.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. For this compound, the area around the carbonyl oxygen would exhibit a strong negative potential (typically colored red), indicating a site for electrophilic attack. The hydrogen atoms of the phenyl ring and the alkyl chain would show regions of positive potential (blue), while the chlorine atoms would also influence the potential distribution due to their electronegativity.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various stretching, bending, and torsional motions of the atoms. These calculated frequencies can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for a direct comparison with experimental spectra, aiding in the identification and characterization of the compound. Key vibrational modes for this compound would include the C=O stretching frequency of the ketone, C-Cl stretching frequencies, and various vibrations associated with the aromatic ring and the alkyl chain.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled and vacant orbitals, offering insights into hyperconjugation and intramolecular charge transfer. For this compound, NBO analysis would quantify the charge on each atom, confirming the expected polarity of the carbonyl group and the effects of the electron-withdrawing chlorine atoms on the phenyl ring.

Ab Initio Methods for Electronic Structure and Energetics

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate results for electronic structure and energetics. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory could be employed to refine the understanding of the electronic properties of this compound, providing benchmark data for comparison with DFT results. These calculations would offer a more precise determination of the molecule's energy, electron correlation effects, and other fundamental properties.

Molecular Dynamics Simulations to Explore Conformational Space and Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic behavior of molecules over time. By simulating the atomic motions, MD can provide insights into the conformational flexibility, stability, and intermolecular interactions of a compound like this compound. A typical MD simulation would involve defining a force field—a set of parameters that describe the potential energy of the system—and then solving Newton's equations of motion for each atom.

For this compound, MD simulations could reveal how the heptyl chain folds and interacts with the dichlorophenyl ring, exploring the accessible conformational space. This would allow for the identification of the most stable, low-energy conformations of the molecule in various environments, such as in a vacuum or in a solvent. Furthermore, by simulating the compound in the presence of other molecules, like water or a lipid bilayer, one could investigate its solvation properties and its potential to permeate biological membranes. However, specific studies applying these simulations to this compound are not currently available.

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as a protein or nucleic acid. nih.govnih.gov

In the context of this compound, molecular docking could be employed to identify potential protein targets. The process would involve generating a 3D model of the compound and then "docking" it into the binding sites of a library of known protein structures. A scoring function is then used to estimate the binding affinity for each pose, ranking the potential targets. These studies could suggest a possible mechanism of action if the compound is found to have biological activity. For instance, docking studies on similar dichlorophenyl-containing molecules have been used to investigate their potential as inhibitors for various enzymes. researchgate.net Without experimental data suggesting a biological target, any docking study on this compound would be purely exploratory. To date, no such studies have been published.

Advanced Topological Analyses (e.g., ELF, LOL, ALIE, RDG)

Advanced topological analyses of the electron density provide a deeper understanding of the chemical bonding and non-covalent interactions within a molecule. These methods are based on the quantum theory of atoms in molecules (QTAIM).

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, which correspond to chemical bonds and lone pairs. researchgate.netnih.gov For this compound, ELF and LOL analysis would precisely map the covalent bonds within the dichlorophenyl ring and the heptan-1-one chain, as well as the lone pairs on the oxygen and chlorine atoms.

Atom in a Molecule (AIM) and Reduced Density Gradient (RDG) analyses are employed to identify and characterize non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. researchgate.net The RDG method is particularly useful for visualizing weak interactions in real space. An RDG analysis of this compound could reveal intramolecular interactions between the heptyl chain and the aromatic ring, which would contribute to its conformational stability.

While these methods are powerful for chemical interpretation, the primary quantum mechanical calculations (like Density Functional Theory, DFT) required to generate the electron density for this compound, and the subsequent topological analyses, have not been reported in the scientific literature.

Structure Activity Relationship Sar Studies of 1 3,5 Dichlorophenyl Heptan 1 One and Analogues

Fundamental Principles and Methodologies of SAR and Quantitative Structure-Activity Relationship (QSAR)

Structure-Activity Relationship (SAR) studies are foundational to medicinal chemistry and drug discovery, focusing on the connection between a molecule's chemical structure and its biological activity. nih.gov The core principle is that the specific arrangement of atoms and functional groups in a compound determines its interaction with biological targets like enzymes or receptors, thereby dictating its efficacy, potency, and affinity. nih.govnih.gov SAR methodologies involve systematically modifying a lead compound's structure and observing how these changes affect its biological effect. nih.gov

Quantitative Structure-Activity Relationship (QSAR) extends this concept by creating mathematical models to correlate chemical structure with a measurable biological activity (e.g., IC₅₀, ED₅₀). nih.govfiveable.me These models use molecular descriptors—numerical representations of a molecule's physicochemical properties (like lipophilicity, electronic effects, and steric factors)—as independent variables to predict the activity (the dependent variable). fiveable.me The goal is to develop a statistically robust equation that not only explains the observed data but can also predict the activity of new, untested compounds. fiveable.menih.gov

The process typically involves:

Data Set Selection: Compiling a group of structurally related compounds with experimentally measured biological activities.

Descriptor Calculation: Generating a wide range of molecular descriptors for each compound.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model from a "training set" of compounds. nih.gov

Model Validation: Testing the model's predictive power using an external "test set" of compounds that were not used in its development. mdpi.com

Successful (Q)SAR models accelerate drug discovery and chemical risk assessment by prioritizing which new analogues to synthesize, thus saving time and resources. nih.govnih.gov

Identification of Key Structural Features for Biological Activity within the 1-(3,5-Dichlorophenyl)heptan-1-one Scaffold

The 3,5-Dichlorophenyl Ring: This aromatic ring is a critical feature. The presence of two chlorine atoms significantly impacts the molecule's electronic properties and lipophilicity. Chlorine is an electron-withdrawing group, which can influence the reactivity of the adjacent carbonyl group. The dichlorination pattern, specifically at the meta-positions (3 and 5), creates a distinct electronic and steric environment. In various classes of compounds, halogenated phenyl rings are known to be crucial for activity, often by engaging in specific hydrophobic or halogen-bonding interactions within a receptor's binding pocket. nih.gov

The Ketone Carbonyl Group: The carbonyl group (C=O) is a polar, hydrogen-bond accepting feature that is often essential for anchoring a molecule to its biological target. ufv.br Its ability to act as a hydrogen bond acceptor is crucial in many ligand-receptor interactions. acs.orgresearchgate.net Furthermore, the carbonyl carbon is electrophilic, making it a potential site for nucleophilic attack, which can be a factor in the molecule's mechanism of action or metabolic profile. ufv.br

The interplay of these three features—the electronically modified aromatic ring, the hydrophobic alkyl tail, and the polar carbonyl linker—defines the pharmacophore of this scaffold.

Impact of Substituent Modifications on the Dichlorophenyl Ring of Related Compounds

Modifying the substituents on the phenyl ring of aryl ketones and related structures has a profound impact on their biological activity. The number, position, and nature of these substituents can alter the molecule's electronic distribution, steric profile, and lipophilicity, thereby influencing its interaction with biological targets.

Studies on various classes of biologically active compounds consistently demonstrate the importance of the phenyl ring's substitution pattern. Halogenation is a common strategy to enhance activity. For instance, in studies of salicylanilide (B1680751) derivatives, the presence of electron-withdrawing groups like halogens on the phenyl ring was found to be favorable for antimycobacterial activity. nih.gov Specifically, 4-bromo-N-(3,4-dichlorophenyl)-2-hydroxybenzamide showed a promising profile, highlighting the positive contribution of a dichlorophenyl moiety. nih.gov

The position of the substituents is equally critical. In a series of benzylthioquinolinium iodides with antifungal properties, a 3,4-dichloro substituted analogue displayed notable activity, whereas other substitution patterns were less effective. nih.gov This underscores that specific substitution patterns are often required for optimal target engagement.

The electronic effects of substituents, quantified by parameters like the Hammett constant, are frequently used in QSAR studies to rationalize these observations. Electron-withdrawing groups, such as the two chlorine atoms in this compound, can increase the electrophilicity of the carbonyl carbon and influence the acidity of neighboring protons, which can be crucial for activity. nih.gov Conversely, electron-donating groups can have the opposite effect. nih.gov

Below is a table summarizing findings from related aromatic compounds, illustrating how different ring substituents modulate biological activity.

Parent ScaffoldSubstituent (Position)Observed Impact on ActivityPotential Rationale
Salicylanilides3,4-DichloroIncreased antimycobacterial activityEnhanced lipophilicity and favorable electronic interactions
Benzylthioquinoliniums3,4-DichloroPotent antifungal activityOptimal fit and electronic properties for the target
Aromatic Acylhydrazones4-FluoroGood antifungal activity and selectivityFavorable hydrogen bonding or electronic interactions
Aromatic Acylhydrazones3-CF₃O-phenylSignificantly reduced antifungal activityUnfavorable steric or electronic effects
Phenyl BenzoatesElectron-withdrawing (e.g., NO₂)Shields the carbonyl carbon (NMR shift)Alters the electronic nature of the core structure

Influence of Alkyl Chain Length and Branching in the Heptan-1-one Moiety

The alkyl chain attached to the carbonyl group in aryl alkyl ketones is a key determinant of biological activity, primarily through its influence on lipophilicity and steric interactions. The length and branching of this chain can dramatically alter a compound's ability to permeate biological membranes and fit within the binding site of a target protein.

In many series of bioactive compounds, there is an optimal alkyl chain length for maximum activity. Chains that are too short may not provide sufficient hydrophobic interactions with the target, while chains that are too long can introduce steric clashes or excessive lipophilicity, leading to poor solubility or non-specific binding. A study on N-alkylmorpholine derivatives, for example, found that antibacterial activity against MRSA was highest for compounds with alkyl chains of 12 to 16 carbons, while those with fewer than 5 carbons were inactive. acs.org This demonstrates a clear relationship between chain length and biological effect.

This principle, often referred to as the "cutoff effect," is common in SAR studies. For the this compound scaffold, the seven-carbon (heptyl) chain provides a significant lipophilic character. Variations in this chain would be expected to modulate activity.

Shorter Chains (e.g., Propyl, Butyl): Decreasing the chain length would lower lipophilicity. This could be beneficial if the parent compound is too lipophilic, but may also reduce hydrophobic interactions essential for binding.

Longer Chains (e.g., Nonyl, Decyl): Increasing the chain length would further increase lipophilicity. This might enhance membrane permeability or binding affinity up to a point, after which activity could decrease due to the cutoff effect.

Branching (e.g., iso-heptyl): Introducing branching on the alkyl chain increases steric bulk. This can be used to probe the shape and size of the binding pocket. Branching can sometimes lead to enhanced selectivity for a specific target or, conversely, abolish activity if the bulky group cannot be accommodated.

The following table, based on general SAR principles from studies on homologous series, illustrates the expected impact of modifying the alkyl chain.

Alkyl Chain ModificationExpected Change in Physicochemical PropertyHypothesized Impact on Biological Activity
Decrease in length (e.g., C3-C5)Decrease in lipophilicityPotential decrease in activity due to reduced hydrophobic interactions
Increase in length (e.g., C8-C10)Increase in lipophilicityPossible increase or decrease in activity (cutoff effect)
Introduction of branchingIncrease in steric bulkActivity may increase or decrease depending on binding site topology
Introduction of unsaturation (e.g., double bond)Change in chain conformation and rigidityPotential for new π-π interactions; may alter binding mode

Role of the Carbonyl Group and its Chemical Environment on Activity

The carbonyl group (C=O) is a pivotal functional group in organic and biological chemistry, and its role within the this compound scaffold is multifaceted. researchgate.net Its properties are fundamental to the molecule's reactivity and its potential to interact with biological systems. ufv.bracs.org

The primary characteristic of the carbonyl group is its polarity; the oxygen atom is electronegative (partial negative charge), and the carbon atom is electrophilic (partial positive charge). acs.org This polarity makes the carbonyl oxygen an excellent hydrogen bond acceptor, a critical interaction for anchoring ligands into the binding sites of proteins and enzymes. ufv.br

The electrophilic nature of the carbonyl carbon makes it susceptible to attack by nucleophiles. acs.org This reactivity is central to many biochemical reactions and can be part of a compound's mechanism of action, for example, by forming a covalent bond with a nucleophilic residue (e.g., serine or cysteine) in an enzyme's active site.

The chemical environment surrounding the carbonyl group significantly modulates its reactivity:

Aromatic Ring Influence: The adjacent 3,5-dichlorophenyl ring has a strong electron-withdrawing effect. This effect increases the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to a ketone with an electron-donating group on the ring. ncert.nic.in

Alkyl Chain Influence: The heptyl group is an electron-donating group (by induction), which slightly reduces the electrophilicity of the carbonyl carbon. ncert.nic.in The steric bulk of the groups flanking the carbonyl (the dichlorophenyl ring and the heptyl chain) also influences its accessibility to nucleophiles or its ability to fit into a constrained binding pocket. ncert.nic.in

Replacing the carbonyl group with other functionalities would drastically alter the compound's properties. For instance, reduction to an alcohol (-CH(OH)-) would introduce a hydrogen bond donor and a chiral center, while replacement with a thiocarbonyl (C=S) would change its polarity, size, and hydrogen bonding capacity. Such modifications are a key strategy in SAR to determine if the carbonyl's specific properties are essential for activity.

Computational Approaches in SAR/QSAR Modeling and Predictive Analytics

Computational methods are indispensable tools in modern SAR and QSAR studies, providing rapid, cost-effective ways to predict the biological activity of chemical compounds and to understand the structural basis of their function. mdpi.comrsc.org These approaches, often grouped under the umbrella of chemoinformatics, use the power of computers to analyze large datasets and build predictive models. mdpi.com

QSAR Modeling: As discussed, QSAR models establish a mathematical link between a molecule's structure and its activity. fiveable.me Computational software is used to calculate hundreds or thousands of molecular descriptors, which can be categorized as:

1D: Simple counts of atoms, bonds, etc.

2D: Based on the 2D graph structure, including topological indices and fingerprints. semanticscholar.org

3D: Derived from the 3D conformation of the molecule, such as molecular shape and volume. semanticscholar.org

4D: Includes an ensemble of conformations and their interaction fields. semanticscholar.org

Machine Learning and Deep Learning: Modern QSAR heavily relies on machine learning (ML) and deep learning (DL) algorithms. nih.gov Methods like support vector machines (SVM), random forests, and artificial neural networks (ANN) can handle complex, non-linear relationships between descriptors and activity that are missed by traditional linear regression. mdpi.comsemanticscholar.org These models are trained on known data and can then be used to screen vast virtual libraries of compounds, predicting their activity before they are synthesized. nih.gov

Molecular Docking and Simulation: Beyond QSAR, other computational techniques provide structural insights. Molecular docking predicts the preferred orientation of a ligand (like this compound) when bound to a target receptor. This helps visualize key interactions, such as hydrogen bonds and hydrophobic contacts, rationalizing observed SAR data. For example, docking could show how the dichlorophenyl ring fits into a hydrophobic pocket or how the carbonyl group forms a hydrogen bond with a specific amino acid residue.

These computational approaches allow researchers to:

Generate and test hypotheses about how compounds interact with their targets.

Prioritize the synthesis of the most promising candidates.

Design new molecules with potentially improved activity and selectivity. nih.gov

Build robust models for predicting the activity of novel chemical entities. nih.gov

Biological Investigations in Vitro of 1 3,5 Dichlorophenyl Heptan 1 One and Its Analogues

In Vitro Antimicrobial and Antipathogenic Evaluations of Related Thiazole (B1198619) Derivatives

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives, structurally related to 1-(3,5-dichlorophenyl)heptan-1-one, have been a subject of significant interest due to their broad spectrum of biological activities.

Thiazole-containing compounds have demonstrated notable antibacterial properties. Studies on various thiazole derivatives reveal activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

For instance, a series of newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate antibacterial effects. nih.gov Among them, one compound exhibited the best activity with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values in the ranges of 0.23–0.7 mg/mL and 0.47–0.94 mg/mL, respectively. nih.gov Notably, some of these compounds were more potent than the reference drug ampicillin (B1664943) when tested against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and E. coli. nih.gov The proposed mechanism for this antibacterial action is the inhibition of the E. coli MurB enzyme. nih.gov

Further research on other azole derivatives, specifically 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles, found them to be active against Gram-negative species such as Klebsiella pneumoniae and Acinetobacter baumannii. nih.govnih.gov These compounds, however, showed no activity against the Gram-positive bacteria tested. nih.govnih.gov Against multidrug-resistant clinical isolates of A. baumannii, these derivatives displayed MIC values between 512 µg/mL and 1,024 µg/mL. nih.govnih.gov Certain pyrazole (B372694) analogues in this group also significantly reduced the viable cells of multidrug-resistant A. baumannii and inhibited biofilm formation by 86.6% to 95.8%. nih.govnih.gov

Similarly, studies on 1-(2,6-dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole analogues, which share the dichlorophenyl feature, identified several compounds with broad-spectrum antibacterial activity. The 4-n-chloropropyl analogue, in particular, showed the highest activity against both Gram-positive and Gram-negative strains. researchgate.net

Table 1: In Vitro Antibacterial Activity of Related Azole Derivatives

Compound Class Target Bacteria Activity (MIC/MBC) Source

Ab-MDR: Acinetobacter baumannii multidrug-resistant

Analogues of this compound have also been evaluated for their ability to combat fungal pathogens, including those detrimental to agriculture. The thiazole and triazole scaffolds are prominent in many antifungal agents.

Research into heteroaryl(aryl) thiazole derivatives revealed that their antifungal activity was generally better than their antibacterial effects, with MIC values ranging from 0.06–0.47 mg/mL. nih.gov The most potent compound in this series demonstrated an MIC of 0.06–0.23 mg/mL. nih.gov Docking studies suggest that the antifungal mechanism likely involves the inhibition of 14α-lanosterol demethylase, a key enzyme in fungal cell membrane synthesis. nih.gov

In the context of crop protection, novel 1,5-diaryl-3-trifluoropyrazoles have been explored as potential fungicides. nih.gov One lead compound from this class, after optimization, almost completely inhibited the growth of several tested fungal pathogens at a concentration of 50 µg/mL. nih.gov This compound also demonstrated significant control against peanut root rot disease in field studies. nih.gov

Other studies on substituted isoxazolidine (B1194047) derivatives, which also feature a five-membered heterocyclic ring, showed potent in vitro activity against a wide variety of yeasts and dermatophytes, with MIC values for the most active compounds ranging from 0.2 to 7.0 µg/mL. nih.gov Furthermore, new ureas containing isothiazole (B42339) and thiadiazole rings have been synthesized and shown to protect cucumber and pepper plants from fungal infections, suggesting they may act as elicitors of plant defense systems. e3s-conferences.org

Table 2: In Vitro Antifungal Activity of Related Heterocyclic Compounds

Compound Class Target Fungi/Pathogen Activity (MIC) Source
Heteroaryl(aryl) thiazoles Various Fungi 0.06–0.47 mg/mL nih.gov
1,5-Diaryl-3-trifluoropyrazoles Crop Fungal Pathogens EC50: 6.2-11.5 µg/mL nih.gov
Substituted Isoxazolidines Yeasts, Dermatophytes 0.2–7.0 µg/mL nih.gov

In Vitro Studies on Cellular Interactions and Growth Modulation

Beyond direct antimicrobial action, analogues of this compound are subjects of research for their interactions with specific cellular targets, which can modulate biological processes like plant development and receptor signaling.

Certain compounds structurally related to this compound have been identified as plant growth retardants. One such compound, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307), was found to inhibit gibberellin biosynthesis in a cell-free system from Cucurbita maxima. researchgate.net Specifically, it blocks the three oxidation steps that convert kaurene to kaurenoic acid, a precursor to gibberellins. researchgate.net The stereochemistry of these molecules plays a crucial role in their activity, with the (S)-(E) isomer being significantly more active than the (R)-(E) form. researchgate.net

The dichlorophenyl moiety is present in various pharmacologically active molecules that interact with neurotransmitter receptors. While direct data on this compound is limited, studies on related structures provide insight into potential receptor interactions. The dopamine (B1211576) D1 receptor, a target for treating neurological conditions like schizophrenia and Parkinson's disease, is a key area of such research. excelleratebio.comnih.gov

Homogeneous Time-Resolved Fluorescence (HTRF) binding assays have been developed to measure the binding kinetics of antagonists at the human dopamine D1 receptor. excelleratebio.com These assays are crucial for early-stage compound profiling and understanding how factors like association and dissociation rates influence a drug's action. excelleratebio.com Computational methods, including homology modeling and molecular dynamics, are also used to explore the interactions between various ligands and all five dopamine receptor subtypes (D1-D5). nih.govresearchgate.net These studies have identified key amino acid residues within the receptor's binding pocket that are crucial for ligand interaction, often involving hydrophobic and hydrogen bond contacts. nih.govresearchgate.net For instance, in silico studies have shown that for the D1 receptor, the serine microdomain is not involved in binding dopamine, unlike in other dopamine receptor subtypes. nih.gov

The biological effects of many compounds are mediated through the inhibition or activation of specific enzymes. For analogues of this compound, enzyme inhibition is a key mechanism of action.

As mentioned previously, the antibacterial and antifungal activities of related thiazole derivatives have been linked to the inhibition of E. coli MurB and 14α-lanosterol demethylase, respectively. nih.gov In a different context, the cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), a compound featuring a dichlorophenyl group, was studied in human hepatoma HepG2 cells. nih.gov The toxicity of DCPT was found to be significantly greater in cells engineered to express the cytochrome P450 enzyme CYP3A4. nih.gov This suggests that the toxicity is dependent on metabolic activation by this enzyme, as treatment with a CYP3A4 inhibitor reduced cytotoxicity, while an inducer enhanced it. nih.gov

General Cellular Interaction Assessments

The in vitro evaluation of analogues of this compound has primarily focused on their cytotoxic effects against various cell lines, particularly those derived from human cancers. These studies are crucial for identifying potential therapeutic applications and understanding the structure-activity relationships that govern the biological impact of these molecules.

One notable analogue, 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), has been the subject of cytotoxicity studies in human hepatoma (HepG2) cells. Research has demonstrated that DCPT exhibits dose-dependent toxicity. Furthermore, the metabolic activation by cytochrome P450 enzymes, specifically CYP3A4, appears to play a role in modulating its cytotoxic effects. In these studies, HepG2 cells engineered to overexpress CYP3A4 showed increased sensitivity to DCPT, suggesting that metabolic products may contribute to its cellular toxicity.

The cytotoxicity of DCPT and a related analogue, S-(3,5-dichlorophenyl)aminocarbonyl thioglycolic acid (DCTA), was quantified by determining their LC50 values, which represent the concentration of the compound required to cause the death of 50% of the cells in a given time period.

Table 1: Cytotoxicity of this compound Analogues in HepG2 Cells after 24 hours

Compound Cell Line LC50 (µM)
3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) Wild Type HepG2 233.0 ± 19.7
CYP3A4 Transfected HepG2 160.2 ± 5.9
S-(3,5-Dichlorophenyl)aminocarbonyl thioglycolic acid (DCTA) Wild Type HepG2 > 250
CYP3A4 Transfected HepG2 > 250

Data sourced from studies on the in vitro cytotoxicity of DCPT and its analogues.

Other research into dichlorophenyl derivatives has further elucidated their potential for cellular interaction. For instance, novel dichlorophenyl urea (B33335) compounds have been shown to inhibit the proliferation of human leukemia HL-60 cells. These compounds were found to induce cell cycle arrest at the G0/G1 phase and promote cellular differentiation and apoptosis. Similarly, 1,3-bis(3,5-dichlorophenyl)urea, known as COH-SR4, has demonstrated an ability to inhibit the growth of melanoma cells by activating apoptotic pathways.

Collectively, these findings on various analogues suggest that the 3,5-dichlorophenyl group is a key pharmacophore that can be incorporated into different molecular scaffolds to elicit a range of cellular responses. The observed activities, from cytotoxicity to cell cycle modulation, underscore the importance of this chemical moiety in the design of biologically active compounds. While specific data for this compound remains to be established, the research on its analogues provides a solid foundation for predicting its potential areas of biological investigation.

Mechanistic Elucidation of 1 3,5 Dichlorophenyl Heptan 1 One’s Biological Action

Investigation of Potential Molecular and Cellular Targets

There is no direct research identifying the specific molecular or cellular targets of 1-(3,5-dichlorophenyl)heptan-1-one. The biological activity of a compound is intrinsically linked to its chemical structure. The presence of a 3,5-dichlorophenyl group attached to a heptan-1-one moiety suggests potential interactions with various biological macromolecules. However, without experimental data, any discussion of potential targets remains purely speculative.

Proposed Mechanisms of Action Based on In Vitro Data and Analogous Compounds

Due to the absence of in vitro data for this compound, its mechanism of action cannot be proposed. While it is common practice in pharmacology to infer potential mechanisms by studying structurally analogous compounds, the available information on closely related structures is also limited and does not provide a solid basis for extrapolation.

Without specific in vitro studies on this compound, any proposed mechanism of action would be unfounded.

Biochemical Pathways and Cellular Processes Influenced by the Compound

There is no available research detailing the biochemical pathways or cellular processes that are influenced by this compound. Determining such effects would require extensive experimental investigation, including techniques like transcriptomics, proteomics, and metabolomics, to observe the global changes within cells upon exposure to the compound. As no such studies have been published, it is not possible to identify any influenced biochemical pathways or cellular processes.

Derivatives and Analogues of 1 3,5 Dichlorophenyl Heptan 1 One

Design Principles for Novel Derivatives Based on Structure-Activity Insights

The design of novel derivatives is guided by structure-activity relationship (SAR) studies, which seek to understand how specific chemical features of a molecule relate to its biological effects. For compounds containing a dichlorophenyl group, SAR insights from related molecules are invaluable.

Key design principles include:

Modification of the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical. Studies on dichlorophenylacrylonitriles have shown that moving the chlorine atoms from a 3,4-dichloro configuration to a 2,6-dichloro configuration can lead to a significant decrease in cytotoxic potency. nih.gov Conversely, the addition of other groups, such as nitro (-NO2) or amino (-NH2) moieties, can enhance activity. nih.gov This suggests that exploring substitutions on the 3,5-dichlorophenyl ring of the parent compound could modulate its biological profile.

Alteration of the Ketone Linker: The heptan-1-one chain offers multiple points for modification. Shortening, lengthening, or introducing rigidity (e.g., double bonds) into the alkyl chain can impact how the molecule fits into a biological target's binding pocket.

Introduction of Heterocyclic Moieties: Replacing or augmenting parts of the core structure with heterocyclic rings like thiazole (B1198619) or imidazole (B134444) is a common and effective strategy in drug design. These rings can introduce new hydrogen bonding capabilities, alter electronic properties, and improve metabolic stability. nih.govresearchgate.net For example, structure-based design has been successfully used to develop potent antagonists of the CCR5 receptor by incorporating heteroaryl groups. nih.gov

Molecular modeling and docking studies can further refine these design principles, predicting the binding affinity of proposed derivatives with specific biological targets and helping to prioritize synthetic efforts. nih.govnih.gov

Synthesis and Biological Evaluation of Thiazole and Imidazole Derivatives Containing the 3,5-Dichlorophenyl and Heptan-1-one Moieties

The incorporation of thiazole and imidazole rings into the 1-(3,5-dichlorophenyl)heptan-1-one scaffold is a promising avenue for discovering new bioactive compounds. These five-membered heterocycles are present in numerous pharmacologically active agents and natural products. researchgate.netnih.gov

The synthesis of such derivatives would typically involve multi-step reactions. For instance, a common route to thiazole derivatives is the Hantzsch synthesis, which involves the condensation of an α-haloketone with a thioamide. For imidazole derivatives, the Debus-Radziszewski reaction, which combines a dicarbonyl compound, an aldehyde, and ammonia (B1221849), is a well-established method. nih.govresearchgate.net

The biological evaluation of related dichlorophenyl-containing thiazole and imidazole derivatives has yielded promising results across various therapeutic areas:

Anticancer Activity: Thiazole derivatives have been synthesized and identified as inhibitors of Ubiquitin-Specific Protease 7 (USP7), a potential target in cancer therapy. nih.gov These compounds demonstrated inhibitory activity in the low micromolar range against both the USP7 enzyme and cancer cell lines. nih.gov

Anti-inflammatory and Analgesic Activity: Novel imidazole derivatives containing dichlorophenyl groups have shown significant anti-inflammatory and analgesic properties. nih.gov In one study, certain imidazole analogues exhibited 100% anti-inflammatory activity in a paw edema model, comparable to the standard drug diclofenac. nih.gov

Antimicrobial Activity: Imidazole's chemical structure is known to exhibit antibacterial properties. nih.gov The synthesis and evaluation of novel imidazole derivatives have shown their ability to inhibit the growth of various bacterial strains. nih.govmdpi.com

These findings suggest that attaching thiazole or imidazole moieties to the this compound core could produce new compounds with potential applications in oncology, inflammation, and infectious diseases.

The formulation of therapeutic agents into nanoparticles represents a modern strategy to enhance their efficacy and overcome limitations such as poor solubility or non-specific toxicity. For derivatives of this compound, nanoparticle formulations could offer significant advantages.

Studies on other complex molecules, such as 1,3,5-triazine (B166579) derivatives, have demonstrated the feasibility and benefits of this approach. nih.gov Using techniques like nanoprecipitation, active compounds can be encapsulated within biodegradable polymer matrices, such as those made from poly(ethylene glycol) (PEG) and poly(D,L-lactic acid) (PLA) or poly(ε-caprolactone) (PCL). nih.gov

Potential benefits of nanoparticle formulation include:

Controlled Release: Encapsulation can provide sustained release of the active compound over time, maintaining therapeutic concentrations and reducing the need for frequent administration. Studies have shown drug release from such nanoparticles can extend over several days. nih.gov

Improved Solubility and Stability: For derivatives that are poorly soluble in water, nanoparticle formulations can create stable aqueous suspensions.

Targeted Delivery: While not inherently targeted, nanoparticles can be functionalized with ligands to direct them to specific cells or tissues, potentially increasing efficacy while reducing systemic side effects.

Enhanced Cellular Uptake: Nanoparticles can be internalized by cells more readily than free drugs, leading to higher intracellular concentrations and greater activity. Research on dioxadet-bearing nanomedicines showed that while the nanoparticles themselves were non-toxic, their cellular activity against cancer cell lines was enhanced compared to normal cells. nih.gov

The development of nanoparticle formulations for novel thiazole and imidazole derivatives of this compound could therefore be a critical step in translating their in vitro activity into viable therapeutic candidates.

Exploration of Other Substituted Dichlorophenyl Ketone Analogues

Beyond heterocyclic derivatives, the exploration of other analogues by modifying the core dichlorophenyl ketone structure is essential for building a comprehensive understanding of the SAR.

The synthesis of novel analogues can be achieved through various organic chemistry reactions. For example, Knoevenagel condensation has been used to react dichlorophenylacetonitriles with various aldehydes to create a library of dichlorophenylacrylonitrile analogues. nih.gov Another approach involves synthesizing diaryl ketones inspired by natural products, where different aromatic or heterocyclic rings are attached to a ketone-containing linker. nih.gov

The characterization of these new structures is a critical step to confirm their identity and purity. Standard analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the precise structure of the molecule, showing the connectivity and chemical environment of all hydrogen and carbon atoms. mdpi.comnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the presence of key functional groups, such as the carbonyl (C=O) of the ketone and aromatic C-H bonds. mdpi.comnih.gov

Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized compound. mdpi.com

X-ray Crystallography: For crystalline compounds, X-ray crystallography can determine the exact three-dimensional arrangement of atoms in space. nih.gov

Once synthesized and characterized, novel analogues undergo preliminary in vitro screening to assess their biological activity. This typically involves testing the compounds against a panel of cell lines or specific molecular targets.

For example, a library of dichlorophenylacrylonitrile analogues was screened for its cytotoxic effects against a variety of human cancer cell lines. nih.gov This screening identified compounds with potent growth inhibition (GI₅₀) values in the sub-micromolar range and high selectivity for certain breast cancer cell lines. nih.gov Similarly, a series of diaryl ketone analogues were screened for antifungal activity, identifying a compound with a potent IC₅₀ value of 1.20 mg/L against the plant pathogen Rhizoctonia solani. nih.gov

The data gathered from these preliminary screens are crucial for identifying promising lead candidates for further development and for refining the SAR models that guide future design efforts.

Analytical Methodologies for Detection and Quantification of 1 3,5 Dichlorophenyl Heptan 1 One

Chromatographic Techniques

Chromatography stands as a cornerstone for the separation and analysis of 1-(3,5-Dichlorophenyl)heptan-1-one from complex matrices. Gas and liquid chromatography, often coupled with mass spectrometry, provide robust and reliable results.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is volatilized and passed through a capillary column, where it is separated based on its boiling point and interaction with the stationary phase.

GC-MS is a particularly effective method for both qualitative and quantitative analysis. The mass spectrometer detector provides detailed structural information, enabling confident identification of the compound. For instance, in the analysis of related dichlorophenyl compounds, GC-MS with a full scan acquisition mode has been successfully employed. psu.edu The use of a capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is common. mst.dk A typical temperature program might involve an initial temperature of 40°C, ramped to 280°C, to ensure efficient separation of analytes. mst.dk

Challenges in GC analysis can include the thermal degradation of certain compounds in the hot injector port. lcms.cz However, for many stable compounds like this compound, GC-MS remains a viable and sensitive option, with detection limits often in the micrograms per kilogram (µg/kg) range for soil samples and micrograms per liter (µg/L) for water samples. psu.edu

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC. basicmedicalkey.com For the analysis of dichlorophenyl compounds, reversed-phase HPLC is a common approach. sielc.comsielc.com This typically involves a non-polar stationary phase, such as octadecylsilane (B103800) (ODS or C18), and a polar mobile phase. basicmedicalkey.comsielc.com

A typical HPLC system for the analysis of related compounds might utilize a mobile phase consisting of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid to improve peak shape and resolution. sielc.comsielc.com For instance, a mobile phase of acetonitrile and a disodium (B8443419) hydrogen phosphate (B84403) buffer has been used for the analysis of 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride. google.com UV detection is frequently employed, with the detection wavelength set to an absorbance maximum of the analyte, such as 254 nm. google.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. This hyphenated technique is particularly useful for complex matrices and for achieving very low detection limits. lcms.cz Electrospray ionization (ESI) is a common ionization technique used in LC-MS for a wide range of analytes. lcms.cz LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is capable of quantifying analytes at the nanogram per milliliter (ng/mL) level in biological fluids. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is an advancement on HPLC that utilizes columns with smaller particle sizes (typically less than 2 µm). This results in faster analysis times, higher resolution, and improved sensitivity. sielc.com UPLC methods are often developed from existing HPLC methods, offering a significant improvement in throughput. For example, methods developed on HPLC columns with 3 µm particles can often be transferred to UPLC systems for faster applications. sielc.comsielc.com The enhanced efficiency of UPLC makes it a valuable tool for high-throughput screening and the analysis of complex samples.

Spectroscopic Detection Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are fundamental to the detection of this compound, both as standalone techniques and as detection systems for chromatography.

UV-Visible (UV-Vis) Spectroscopy is commonly used for the quantification of compounds with chromophores. The dichlorophenyl group in this compound absorbs UV light, allowing for its detection. In HPLC systems, a UV-Vis detector is a standard component. basicmedicalkey.com The absorption spectrum of related compounds often shows significant absorbance in the UV region, for example between 293 and 332 nm. researchgate.net The choice of solvent is important, as it can influence the absorption spectrum; common solvents for UV-Vis analysis include ethanol, methanol, and n-heptane. researchgate.netitwreagents.com

Fluorescence Spectroscopy can offer higher sensitivity and selectivity compared to UV-Vis absorption spectroscopy for compounds that fluoresce. pan.olsztyn.pl While not all compounds are naturally fluorescent, derivatization reactions can be employed to introduce a fluorophore into the analyte molecule. pan.olsztyn.pl This approach has been used for the determination of other chloropropanols, where a fluorescent derivative is formed prior to analysis. pan.olsztyn.pl The use of a fluorescence detector in conjunction with HPLC can significantly lower the limits of detection.

Sample Preparation and Extraction Protocols for Diverse Research Applications

The effective extraction of this compound from its matrix is a critical step before instrumental analysis. The choice of extraction method depends on the nature of the sample (e.g., soil, water, biological tissues).

For solid samples like soil, solid-liquid extraction is a common approach. This can involve shaking or sonicating the sample with a suitable organic solvent. Dichloromethane, often in a mixture with isopropanol (B130326) (e.g., 90:10 v/v), has been used to extract related compounds from rubber matrices. mst.dk

For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are frequently employed. In LLE, the analyte is partitioned from the aqueous sample into an immiscible organic solvent. SPE involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a small volume of a strong solvent.

For volatile compounds in water or soil, purge and trap (P&T) is a highly efficient extraction and concentration technique. psu.edu This method involves bubbling an inert gas through the sample, which carries the volatile analytes to a sorbent trap. The trap is then heated to desorb the analytes into the GC-MS system. psu.edu

In the context of biological samples, protein precipitation is a common first step to remove proteins that can interfere with the analysis. researchgate.net This is often achieved by adding a solvent like acetonitrile. researchgate.net

The selection of an appropriate extraction protocol is crucial for obtaining accurate and reproducible results, and the chosen method should be validated to ensure high recovery of the analyte.

Table of Analytical Methodologies

Technique Principle Typical Application Key Considerations
GC-MS Separation based on volatility and boiling point, with mass-based detection. Analysis of volatile and semi-volatile compounds in environmental and food samples. Potential for thermal degradation of labile compounds. lcms.cz
HPLC-UV Separation based on polarity, with UV absorbance detection. Routine quantification of compounds with chromophores in various matrices. Requires the analyte to have a UV chromophore.
LC-MS/MS High-resolution separation combined with highly selective and sensitive mass detection. Trace level quantification in complex matrices like biological fluids. Higher instrumentation cost compared to HPLC-UV.
UPLC HPLC with smaller particle size columns for faster and more efficient separations. High-throughput analysis and complex mixture separation. Higher operating pressures require specialized equipment.
UV-Vis Spectroscopy Measures the absorption of UV-Visible light by the analyte. Quick quantification of pure samples or as a detector for HPLC. Lower selectivity compared to mass spectrometry.

| Fluorescence Spectroscopy | Measures the light emitted by a fluorescent analyte. | Highly sensitive detection, often requiring derivatization. | Not all compounds are naturally fluorescent. |

Table of Compounds Mentioned

Compound Name
This compound
1-(2,3-dichlorophenyl)piperazine hydrochloride
Acetonitrile
Dichloromethane
Ethanol
Formic acid
Isopropanol
Methanol
n-Heptane
Phosphoric acid

Concluding Remarks and Future Research Perspectives

Summary of Key Findings and Current Academic Understanding of 1-(3,5-Dichlorophenyl)heptan-1-one

Currently, the academic understanding of this compound is in its nascent stages. Publicly available scientific literature and databases primarily provide basic physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1352215-07-6 bldpharm.com
Molecular FormulaC₁₃H₁₆Cl₂O bldpharm.com
Molecular Weight259.17 g/mol bldpharm.com

The synthesis of this compound is not explicitly detailed in numerous publications, but it can be reliably achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of 1,3-dichlorobenzene (B1664543) with heptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com. The dichlorophenyl moiety is generally resistant to further substitution due to the deactivating effect of the chlorine atoms, which helps in achieving monoacylation with good selectivity organic-chemistry.org.

While specific biological activities of this compound are not extensively documented, research on structurally related phenyl ketone derivatives suggests potential for various pharmacological effects. Phenyl ketones, as a class, have been investigated for hepatoprotective, anti-inflammatory, antimicrobial, antidiabetic, and anticancer properties nih.gov. For instance, certain phenyl ketone derivatives have shown promise as agents against non-alcoholic fatty liver disease (NAFLD) by modulating oxidoreductase activity nih.gov. Furthermore, studies on compounds containing a 3,5-dichlorophenyl moiety, such as the thiazolidinedione derivative 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT), have revealed potential for cytotoxicity, with toxicity being influenced by metabolic activation by cytochrome P450 enzymes nih.gov.

Identified Gaps in Fundamental Research and Opportunities for Deeper Exploration

The most significant gap in our understanding of this compound is the near-complete absence of dedicated research into its specific chemical and biological properties. While its synthesis can be inferred, detailed optimization of reaction conditions and exploration of alternative synthetic routes are lacking.

Furthermore, there is a substantial void in the literature regarding its:

Detailed Physicochemical Characterization: Beyond the basic properties, data on its solubility in various solvents, melting point, boiling point, and spectroscopic data (NMR, IR, MS) from peer-reviewed sources are scarce.

Chemical Reactivity: A thorough investigation of its reactivity, including reduction of the ketone, reactions at the alpha-carbon, and potential for further substitution on the aromatic ring, has not been undertaken.

Biological Activity Profile: There is a clear need for systematic screening of its biological activities, including but not limited to, antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.

Metabolic Fate and Toxicity: No studies have been identified that explore the metabolism of this compound in biological systems or its potential toxicological profile.

These gaps represent significant opportunities for fundamental research to build a comprehensive profile of this compound.

Future Directions for Advanced Synthetic Methodologies and Chemical Transformations

Future research should focus on developing and optimizing synthetic methodologies for this compound and its derivatives.

Optimization of Friedel-Crafts Acylation: A systematic study to optimize the Friedel-Crafts acylation reaction for this specific compound could be performed, investigating various Lewis acid catalysts, solvent systems, and reaction temperatures to maximize yield and purity organic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com.

Alternative Synthetic Routes: Exploring alternative synthetic pathways, such as the Grignard reaction between 3,5-dichlorophenylmagnesium bromide and heptanoyl chloride, could provide a valuable comparison to the Friedel-Crafts method.

Chemical Transformations: The ketone functionality serves as a handle for a variety of chemical transformations. Future work could explore the reduction of the carbonyl group to a secondary alcohol, which could then be used in esterification or etherification reactions to generate a library of new derivatives. Reactions at the alpha-carbon, such as halogenation or alkylation, could also yield novel compounds for further study.

Novel Avenues for In Vitro Biological and Mechanistic Studies

Given the lack of biological data, a broad-based in vitro screening approach is a logical next step.

Antimicrobial and Antifungal Screening: The compound should be tested against a panel of pathogenic bacteria and fungi to determine its potential as an antimicrobial agent.

Anticancer Activity: Its cytotoxicity could be evaluated against a range of cancer cell lines. Studies on related dichlorophenyl compounds suggest that this could be a fruitful area of investigation nih.gov.

Enzyme Inhibition Assays: Based on the activities of other phenyl ketones, screening against enzymes such as lipoxygenases, cyclooxygenases, and various metabolic enzymes could reveal specific molecular targets nih.gov.

Mechanistic Studies: Should any significant biological activity be identified, subsequent mechanistic studies would be crucial. For example, if anticancer activity is observed, investigations into the mechanism of cell death (apoptosis, necrosis), cell cycle arrest, and effects on key signaling pathways would be warranted. If antimicrobial activity is found, studies on the mechanism of action, such as inhibition of cell wall synthesis or protein synthesis, would be necessary.

Potential for Rational Design and Optimization of New Analogues Based on SAR Principles

Once initial biological data is obtained, structure-activity relationship (SAR) studies will be essential for the rational design and optimization of more potent and selective analogues.

Modification of the Heptyl Chain: The length and branching of the alkyl chain could be varied to investigate its impact on activity. Introducing unsaturation or functional groups into the chain could also be explored.

Modification of the Dichlorophenyl Ring: The position and nature of the halogen substituents on the phenyl ring could be altered. For example, replacing chlorine with other halogens like bromine or fluorine, or changing their positions on the ring, would provide valuable SAR data. The introduction of other substituents, such as hydroxyl or methoxy (B1213986) groups, could also be investigated, drawing inspiration from the known activities of related phenolic and methoxy-substituted phenyl ketones nih.gov.

Development of a QSAR Model: With a sufficient number of analogues synthesized and tested, a quantitative structure-activity relationship (QSAR) model could be developed to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process.

By systematically addressing these research gaps and pursuing the proposed future directions, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of new therapeutic agents or valuable chemical probes.

Q & A

Q. What synthetic routes are available for 1-(3,5-Dichlorophenyl)heptan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts acylation, where 3,5-dichlorobenzene reacts with heptanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Critical parameters include:
  • Temperature : Maintain 0–5°C to control exothermic reactions .
  • Solvents : Use anhydrous dichloromethane or ether to prevent catalyst deactivation .
  • Workup : Quench with ice-cold water, followed by extraction with ethyl acetate and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Characterization of intermediates (e.g., ketone formation) can be monitored using TLC or in situ IR spectroscopy .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can identify the dichlorophenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and the heptanone chain (α-carbonyl proton at δ 2.8–3.1 ppm). ¹³C DEPT-135 confirms the ketone carbon at ~208 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) provides exact mass (calc. for C₁₃H₁₅Cl₂O: 274.05 g/mol) and fragmentation patterns to distinguish regioisomers .
  • X-ray Crystallography : Single-crystal analysis (if available) resolves bond angles and dihedral angles, critical for confirming stereoelectronic effects .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks .
  • Ventilation : Use fume hoods to avoid inhalation of vapors (acute toxicity category 4) .
  • Storage : Store in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the electron-withdrawing effect of the 3,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer : The dichlorophenyl group reduces electron density at the carbonyl carbon, enhancing electrophilicity. Reactivity can be quantified via:
  • Kinetic Studies : Monitor nucleophilic attack (e.g., Grignard reagents) using stopped-flow UV-Vis to measure rate constants .
  • Computational Analysis : DFT calculations (B3LYP/6-31G*) show LUMO localization at the ketone, correlating with Hammett σ⁺ values for substituted phenyl groups .
    Contrast with electron-donating groups (e.g., methoxy) to validate electronic effects .

Q. What computational strategies predict the binding affinity of this compound to cytochrome P450 enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures of CYP3A4 (PDB: 1TQN) to simulate binding poses. Focus on hydrophobic interactions with the heptanone chain and halogen bonding with chlorine atoms .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes. Analyze RMSD and binding free energy (MM-PBSA) .
  • In Vitro Validation : Compare computational results with CYP inhibition assays (fluorometric kits) using human liver microsomes .

Q. How can contradictory data on the compound’s thermal stability be resolved?

  • Methodological Answer : Discrepancies in decomposition temperatures (reported 180–220°C) may arise from impurities or analytical methods. Resolve via:
  • TGA-DSC : Perform under N₂ atmosphere (10°C/min) to identify degradation steps. Compare with purity assessments (HPLC ≥98%) .
  • Isothermal Studies : Heat samples at 150°C for 24 hours and analyze degradation products via GC-MS .
    Note: Contradictions may stem from varying synthetic batches or solvent residues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.